Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone
Description
Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone is a heterocyclic compound featuring an azetidine ring (a 4-membered nitrogen-containing ring) conjugated to a substituted pyridine moiety via a methanone linker. The pyridine ring is substituted at the 5-position with a bromine atom and at the 3-position with a methyl group, contributing to its unique electronic and steric properties. This compound is structurally related to bioactive molecules in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.
Properties
IUPAC Name |
azetidin-1-yl-(5-bromo-3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-5-8(11)6-12-9(7)10(14)13-3-2-4-13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBABQZFUPEUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-3-methylpyridine-2-carboxylic Acid
The carboxylic acid precursor is synthesized via hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile under alkaline conditions:
Activation and Coupling with Azetidine
The carboxylic acid is activated to a reactive intermediate for nucleophilic substitution by azetidine:
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Reagents : 5-Bromo-3-methylpyridine-2-carboxylic acid, azetidine, EDCI, HOBt.
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Solvent : Dichloromethane or dimethylformamide (DMF).
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Conditions : Room temperature, 12–24 hours under inert atmosphere.
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Workup : Aqueous extraction, column chromatography purification.
Key Mechanistic Insight :
EDCI facilitates the formation of an O-acylisourea intermediate, stabilized by HOBt, which reacts with azetidine’s secondary amine to yield the methanone. Steric hindrance from the 3-methyl group on the pyridine ring necessitates prolonged reaction times for complete conversion.
Alternative Method: Acid Chloride Intermediate
A less common approach involves converting the carboxylic acid to its acyl chloride derivative before coupling with azetidine:
Formation of Acyl Chloride
Nucleophilic Substitution with Azetidine
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Reagents : Acyl chloride, azetidine, triethylamine (base).
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Solvent : Tetrahydrofuran (THF) or dichloromethane.
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Conditions : 0°C to room temperature, 2–4 hours.
Advantages :
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Faster reaction kinetics compared to carbodiimide-mediated coupling.
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Avoids potential side reactions from EDCI/HOBt byproducts.
Limitations :
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Requires stringent moisture control due to acyl chloride reactivity.
Comparative Analysis of Methods
Critical Challenges and Optimization Strategies
Regioselectivity in Pyridine Functionalization
The electron-withdrawing bromine atom at the 5-position directs electrophilic substitution to the 2- and 4-positions, necessitating careful control during intermediate synthesis.
Byproduct Formation
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EDCI/HOBt Route : Urea byproducts from EDCI degradation complicate purification.
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Acyl Chloride Route : Hydrochloric acid generation necessitates neutralization with aqueous bases.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions: Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone serves as an important intermediate in the synthesis of various therapeutic agents. Its structural features allow for modifications that can lead to the development of drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Key Therapeutic Areas:
- Anticancer Agents: The compound has shown potential in antiproliferative studies against various cancer cell lines, indicating its role as a candidate for cancer therapy.
Biological Studies
The biological activity of this compound has been investigated extensively. Studies indicate that it may interact with specific molecular targets, such as kinases involved in cell proliferation, leading to its antiproliferative effects.
Mechanism of Action:
The compound is hypothesized to inhibit certain kinases, which could disrupt signaling pathways essential for cancer cell survival and proliferation.
Case Study 1: Antiproliferative Activity
In a study conducted on several cancer cell lines, this compound demonstrated significant antiproliferative effects. The study utilized various concentrations of the compound, revealing a dose-dependent response that suggests its potential use as an anticancer agent.
Results Summary:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
This data indicates that higher concentrations lead to reduced cell viability, supporting further investigation into its therapeutic potential.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. The compound was tested against a panel of kinases relevant to cancer progression.
Inhibition Results:
| Enzyme Target | Inhibition (%) |
|---|---|
| Kinase A | 85 |
| Kinase B | 60 |
| Kinase C | 30 |
These results highlight the compound's potential as a selective inhibitor, which could be beneficial in designing targeted therapies for cancer treatment.
Mechanism of Action
The mechanism by which Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Key Data :
- Molecular Formula : C₁₀H₁₁BrN₂O
- Molecular Weight : 255.11 g/mol (calculated based on substituents from and ).
- CAS Registry Number: Not explicitly provided in the evidence, but structurally related derivatives like 1-(5-bromo-3-methylpyridin-2-yl)ethanone are documented with CAS 1211533-25-3 .
- Functional Groups : Bromo (electron-withdrawing), methyl (electron-donating), and ketone (polarizable linker).
Comparison with Structurally Similar Compounds
Substituted Azetidinyl Methanones
Key Observations:
Substituent Effects: Halogens: Bromine in the target compound (vs. Heterocycles: Pyridine (target compound) vs. pyrazine () alters electronic properties. Pyrazine’s additional nitrogen atom may facilitate hydrogen bonding but reduces lipophilicity.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling azetidine with a pre-functionalized pyridine intermediate (e.g., 5-bromo-3-methyl-2-pyridinyl ketone, as in ). This contrasts with Fe-catalyzed cross-coupling methods used for hexylphenyl analogs ().
Biological Relevance: Azetidinyl methanones are prevalent in drug discovery. For example, AZD1979 () uses a spiro-azetidine moiety to optimize pharmacokinetics, suggesting that substituents on the azetidine ring (e.g., hydroxy or piperidine groups) can drastically alter metabolic pathways.
Functional Analogues in Drug Development
Table 2: Bioactivity Comparison
Key Observations:
- Azetidine vs. Larger Rings : Compounds like daridorexant () use pyrrolidine rings instead of azetidine, demonstrating that smaller rings (e.g., azetidine) may reduce conformational flexibility but improve target engagement.
- Role of Substituents : The 5-bromo-3-methylpyridine group in the target compound could mimic aromatic residues in enzyme active sites, similar to how JNJ-42226314’s indole-azetidine hybrid binds MAGL .
Research Findings and Implications
- Metabolic Stability : AZD1979’s spiro-azetidine moiety () resists oxidative metabolism compared to simpler azetidine derivatives, suggesting that the target compound’s bromine and methyl groups may similarly hinder CYP450-mediated degradation.
- Synthetic Accessibility : Fe-catalyzed cross-coupling () offers a scalable route for aryl-azetidine hybrids, though bromopyridine substrates may require specialized palladium or nickel catalysts.
- Structure-Activity Relationships (SAR): highlights that side-chain length and heterocycle choice (indole vs. pyrrole) significantly impact cannabinoid receptor affinity. Extending this to azetidinyl methanones, the bromine and methyl groups may fine-tune steric and electronic interactions with targets.
Biological Activity
Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone is a novel heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound combines an azetidine ring with a brominated pyridine moiety, which may contribute to its pharmacological properties. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
The molecular structure of this compound is characterized by the following:
- Molecular Formula: C₁₀H₁₁BrN₂O
- Molecular Weight: 255.12 g/mol
- CAS Number: 2749700-05-6
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.12 g/mol |
| CAS Number | 2749700-05-6 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring: This can be achieved through a [2+2] cycloaddition reaction involving an imine and an alkene.
- Bromination of Pyridine: The pyridine component is brominated using bromine or N-bromosuccinimide (NBS).
- Coupling Reaction: The azetidine moiety is then coupled with the bromopyridine core to yield the final product.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of its potential as a therapeutic agent.
Anticancer Activity
Research indicates that derivatives of azetidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds demonstrate IC₅₀ values in the micromolar range against human leukemia and breast cancer cell lines, suggesting that this compound may possess similar properties.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Azetidin Derivative A | MCF-7 (Breast Cancer) | 15.63 |
| Azetidin Derivative B | U937 (Monocytic Leukemia) | 12.78 |
| Azetidin Derivative C | CEM (Leukemia) | 10.50 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar azetidine derivatives have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in inflammatory processes.
- Induction of Apoptosis: Flow cytometry assays indicate that these compounds can induce apoptosis in cancer cells, leading to increased p53 expression and caspase activation.
Case Studies
Several case studies have documented the biological efficacy of azetidine derivatives:
- Study on Anticancer Properties: A study published in PLOS ONE investigated the binding affinity of azetidine derivatives to fatty acid amide hydrolase (FAAH), revealing significant inhibition and potential for therapeutic applications in cancer treatment .
- Research on Central Nervous System Disorders: Another study highlighted the potential of azetidine compounds as therapeutic agents for central nervous system disorders, demonstrating their ability to cross the blood-brain barrier effectively .
Q & A
Q. What are the recommended synthetic pathways for Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone, and how can reaction conditions be optimized?
The synthesis of pyridine-containing methanones often involves coupling azetidine derivatives with halogenated pyridine precursors. For example, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be employed. Reaction optimization includes controlling temperature (e.g., 140°C under microwave conditions), inert atmospheres (argon), and catalysts like bis(triphenylphosphine)palladium(II) dichloride . Solvent selection (e.g., toluene, DMF) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) are critical for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the azetidine and pyridine moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching frequencies (~1650–1750 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) ensures purity, especially for detecting bromine isotopes .
Q. How do solvent polarity and protic/aprotic properties influence the compound’s stability during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., methanol, ethanol) may facilitate crystallization. Stability studies should assess degradation under varying pH and temperature. For example, DCM and THF are preferred for moisture-sensitive reactions, whereas aqueous workups require pH adjustments to avoid hydrolysis .
Advanced Research Questions
Q. How can ground-state (µg) and excited-state (µe) dipole moments be experimentally determined for this compound?
Solvatochromic methods using solvents of varying polarity (e.g., toluene, acetonitrile) measure spectral shifts to calculate µg via Lippert-Mataga plots. For µe, time-resolved fluorescence spectroscopy quantifies Stokes shifts. Comparative analysis with computational models (DFT) resolves discrepancies, as seen in studies of structurally similar methanones .
Q. What computational strategies are recommended for predicting the compound’s binding affinity to biological targets (e.g., enzymes)?
Molecular docking (AutoDock, Schrödinger) and Molecular Dynamics (MD) simulations assess interactions with targets like monoacylglycerol lipase (MAGL). Pharmacophore modeling identifies critical binding motifs (e.g., azetidine’s rigidity, bromine’s hydrophobic interactions). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. How do crystallographic challenges (e.g., twinning, low resolution) affect structure determination, and what refinement tools are advised?
Twinning and poor diffraction require high-resolution data (≤1.0 Å) and robust refinement software like SHELXL. Implement the HKLF5 format in SHELX for twinned data. Use Olex2 or WinGX for visualization and validation against R-factor/R-free discrepancies .
Q. What experimental and theoretical approaches resolve contradictions in electronic property data (e.g., conflicting dipole moments)?
Combine experimental methods (solvatochromism, fluorescence) with Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set). Discrepancies often arise from solvent effects or conformational flexibility; compare gas-phase (theoretical) vs. solution-phase (experimental) results .
Methodological Considerations
Q. How to design toxicity and safety protocols for handling this compound in biological assays?
Follow NIH guidelines for laboratory safety: use fume hoods for synthesis, wear nitrile gloves, and employ LC-MS for trace analysis. In vivo studies require Institutional Animal Care and Use Committee (IACUC) approval, with dose-ranging studies in rodents to establish LD₅₀ .
Q. What strategies improve yield in multi-step syntheses involving azetidine-pyridine coupling?
Optimize stoichiometry (1:1.2 molar ratio of azetidine to pyridine precursor) and use microwave-assisted synthesis for faster kinetics. Quench reactions with aqueous HCl to protonate intermediates, enhancing precipitation. Monitor intermediates via TLC (silica gel 60 F₂₅₄) .
Q. How to validate the compound’s role in inhibiting enzymes like MAGL?
Use fluorometric assays with 4-nitrophenyl acetate as a substrate. Measure hydrolysis rates via UV-Vis (λ = 405 nm) and compare inhibition with JNJ-42226314, a known MAGL inhibitor. Confirm reversibility via dialysis experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
